molecular formula C16H15NO5 B6405337 3-(4-Ethoxy-2-methylphenyl)-5-nitrobenzoic acid CAS No. 1261905-65-0

3-(4-Ethoxy-2-methylphenyl)-5-nitrobenzoic acid

Cat. No.: B6405337
CAS No.: 1261905-65-0
M. Wt: 301.29 g/mol
InChI Key: OTNFACGOTNXGGP-UHFFFAOYSA-N
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Description

3-(4-Ethoxy-2-methylphenyl)-5-nitrobenzoic acid: is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of an ethoxy group, a methyl group, and a nitro group attached to a benzoic acid core. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethoxy-2-methylphenyl)-5-nitrobenzoic acid typically involves the nitration of 3-(4-Ethoxy-2-methylphenyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature to introduce the nitro group into the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates, such as 3-(4-Ethoxy-2-methylphenyl)benzoic acid, followed by nitration. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the ethoxy group may be converted to a carboxylic acid group.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 3-(4-Ethoxy-2-methylphenyl)-5-carboxybenzoic acid.

    Reduction: 3-(4-Ethoxy-2-methylphenyl)-5-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, derivatives of this compound may be used as probes or inhibitors to study enzyme activity and protein interactions.

Industry: In the industrial sector, the compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxy-2-methylphenyl)-5-nitrobenzoic acid depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various effects.

Comparison with Similar Compounds

  • 3-(4-Ethoxy-2-methylphenyl)-5-methoxybenzoic acid
  • 3-(4-Ethoxy-2-methylphenyl)-2-propenoic acid
  • 5-(4-Ethoxy-2-methylphenyl)-3-methylphenol

Comparison: Compared to similar compounds, 3-(4-Ethoxy-2-methylphenyl)-5-nitrobenzoic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can participate in redox reactions and influence the compound’s interaction with biological targets, making it a valuable compound in both chemical and biological research.

Properties

IUPAC Name

3-(4-ethoxy-2-methylphenyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-3-22-14-4-5-15(10(2)6-14)11-7-12(16(18)19)9-13(8-11)17(20)21/h4-9H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNFACGOTNXGGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690756
Record name 4'-Ethoxy-2'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261905-65-0
Record name 4'-Ethoxy-2'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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